molecular formula C17H26N2O3S B5572169 N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide

N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide

Cat. No. B5572169
M. Wt: 338.5 g/mol
InChI Key: ZSAIJRXUVUWOND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide involves complex chemical processes. For instance, the synthesis of related piperidine derivatives has been achieved through various methods, including cycloaddition reactions and substitution processes. These syntheses often involve the use of different catalysts and reagents under controlled conditions to achieve the desired product with high purity and yield (Chang, Chen, & Chang, 2002).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves spectroscopic techniques and X-ray diffraction studies. These methods help determine the crystalline structure, conformation of rings, and geometric arrangement around key atoms. For example, studies on similar compounds have shown that the piperidine ring can adopt a chair conformation, and the geometry around sulfur atoms is often distorted tetrahedral (Naveen et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(2,4-dimethylphenyl)-1-(propylsulfonyl)-3-piperidinecarboxamide or related compounds are diverse. They can participate in various organic transformations, such as amide formation, sulfonylation, and reactions with different electrophiles. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications (Khalid et al., 2014).

Scientific Research Applications

Skeletal Muscle Sodium Channel Blockers

One study focused on the development of conformationally restricted analogues of tocainide, such as 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, designed as voltage-gated skeletal muscle sodium channel blockers. These compounds showed a marked increase in potency and use-dependent block compared to tocainide, highlighting their potential in treating conditions related to skeletal muscle sodium channels (Catalano et al., 2008).

Cannabinoid Receptor Antagonists

Another research focused on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study explored the antagonist's conformational analysis and its implications for binding to the CB1 receptor, providing insights into the design of cannabinoid receptor antagonists (Shim et al., 2002).

Hyperbranched Polymers

Research into the synthesis of hyperbranched polymers from A2 type and BB‘2 type monomers, including the use of 1-(2-aminoethyl)piperazine, has been conducted. These polymers exhibit solubility in water and various organic solvents, indicating their potential application in materials science (Yan & Gao, 2000).

Anti-Acetylcholinesterase Activity

A study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase activity. These compounds showed promising results, indicating their potential in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Antibacterial, Antifungal, and Anthelmintic Activity

Another study synthesized and characterized a series of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives for their antibacterial, antifungal, and anthelmintic activity. Some compounds showed significant biological activities, indicating their potential as therapeutic agents (Khan et al., 2019).

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to specific proteins, inhibition of certain pathways, etc .

Safety and Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-4-10-23(21,22)19-9-5-6-15(12-19)17(20)18-16-8-7-13(2)11-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAIJRXUVUWOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-1-propylsulfonylpiperidine-3-carboxamide

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